

An In-depth Technical Guide to 2-Fluoro-6-iodobenzoyl Chloride

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Compound of Interest

Compound Name: *2-Fluoro-6-iodobenzoyl chloride*

Cat. No.: *B053183*

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CAS Number: 111771-12-1

This technical guide provides a comprehensive overview of **2-Fluoro-6-iodobenzoyl chloride**, a halogenated aromatic acyl chloride of interest to researchers and professionals in drug development and organic synthesis. Due to its specific substitution pattern, this compound serves as a versatile building block for introducing a 2-fluoro-6-iodophenyl moiety into a variety of molecular scaffolds. This document summarizes its known properties, outlines plausible experimental protocols for its synthesis and common reactions, and presents predicted spectroscopic data for its characterization.

Core Properties

While extensive experimental data for **2-Fluoro-6-iodobenzoyl chloride** is not readily available in the public domain, information from various chemical suppliers allows for the compilation of its key physical and chemical properties.

Property	Value	Source
CAS Number	111771-12-1	N/A
Molecular Formula	C ₇ H ₃ ClFIO	[1] [2]
Molecular Weight	284.45 g/mol	[1] [2]
Density	~2.001 g/cm ³	[1]
Boiling Point	267.9 °C at 760 mmHg (Predicted)	[1]
Physical Form	Not specified (likely a liquid or low-melting solid)	N/A
Solubility	Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, diethyl ether) and reactive with protic solvents (e.g., water, alcohols).	N/A

Synthesis

The most direct and common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Therefore, **2-Fluoro-6-iodobenzoyl chloride** is reasonably synthesized from 2-Fluoro-6-iodobenzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-6-iodobenzoyl Chloride

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should conduct their own literature search and risk assessment before proceeding.

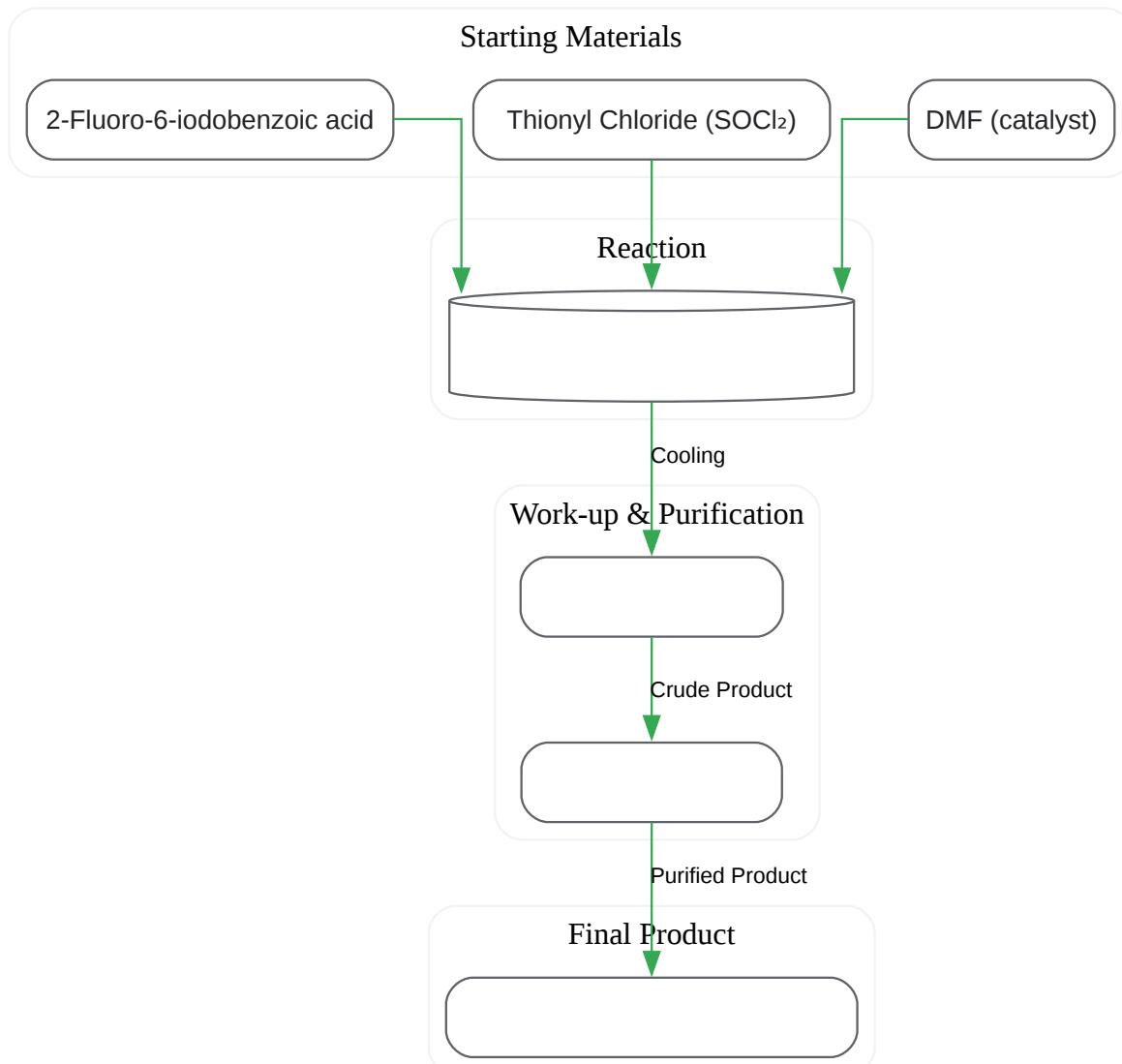
Objective: To synthesize **2-Fluoro-6-iodobenzoyl chloride** from 2-Fluoro-6-iodobenzoic acid using thionyl chloride.

Materials:

- 2-Fluoro-6-iodobenzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene (or other suitable inert solvent)
- Rotary evaporator
- Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, drying tube)

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride or another suitable drying agent), add 2-Fluoro-6-iodobenzoic acid (1.0 eq).
- Suspend the carboxylic acid in anhydrous toluene.
- Carefully add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension at room temperature under a nitrogen or argon atmosphere.
- Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by the cessation of gas evolution - HCl and SO_2).
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The crude **2-Fluoro-6-iodobenzoyl chloride** can be purified by vacuum distillation.



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Diagram 1: Synthesis Workflow

Reactivity and Potential Applications

As an acyl chloride, **2-Fluoro-6-iodobenzoyl chloride** is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This makes it a valuable reagent for introducing the 2-fluoro-6-iodobenzoyl group into various molecules.

Amide Formation

Acyl chlorides react readily with primary and secondary amines to form amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

Experimental Protocol: General Procedure for Amide Synthesis

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize an N-substituted-2-fluoro-6-iodobenzamide.

Materials:

- **2-Fluoro-6-iodobenzoyl chloride**
- A primary or secondary amine (1.0 eq)
- A non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Standard laboratory glassware

Procedure:

- Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **2-Fluoro-6-iodobenzoyl chloride** (1.0 eq) in anhydrous DCM to the stirred amine solution.
- Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.

- Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude amide can be purified by recrystallization or column chromatography.

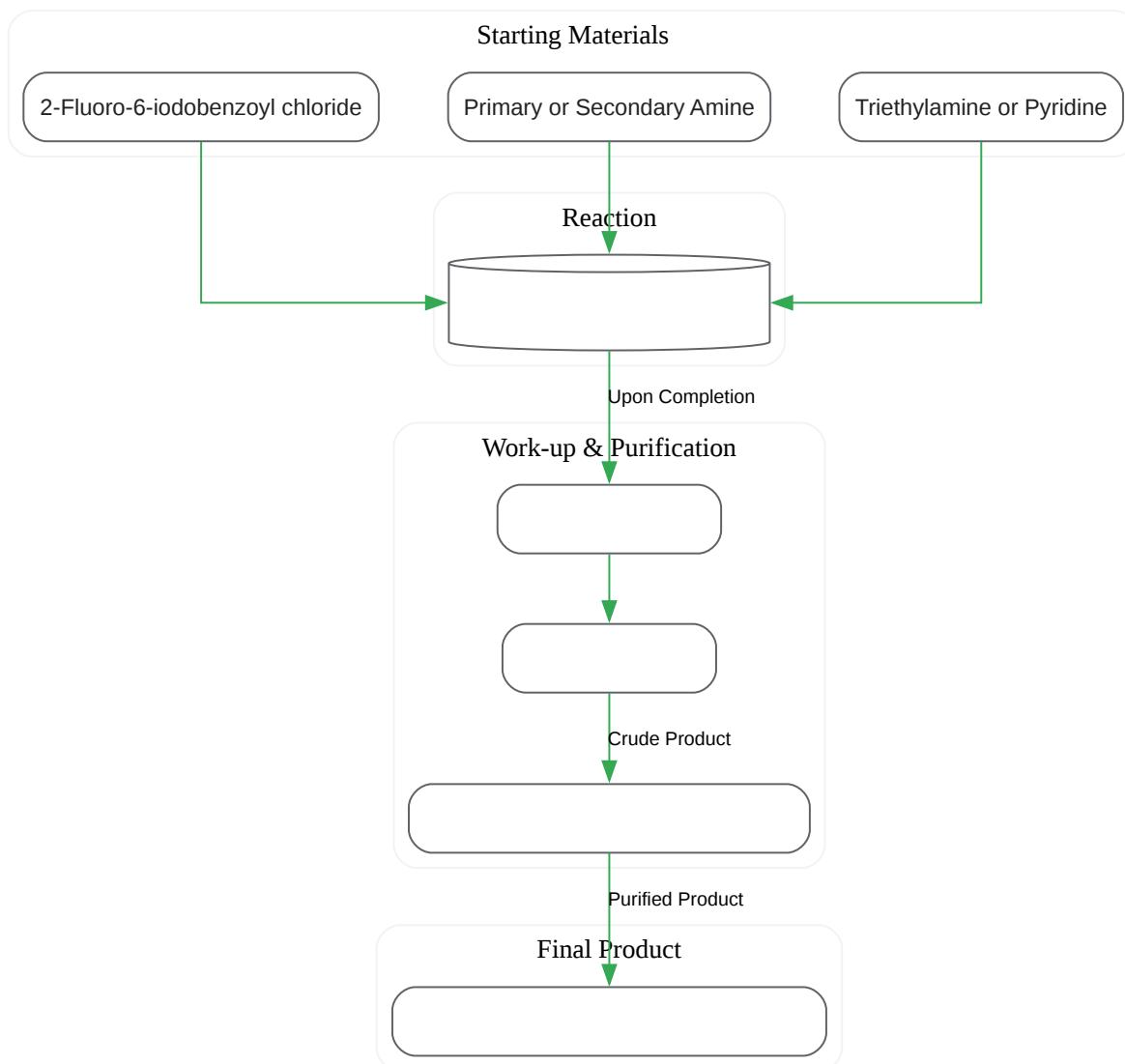
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Diagram 2: Amide Formation Workflow

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 2-fluoro-6-iodobenzoyl group onto an aromatic ring, forming a diaryl ketone.^[3] This is a powerful C-C bond-forming reaction.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize a (2-fluoro-6-iodophenyl)(aryl)methanone.

Materials:

- **2-Fluoro-6-iodobenzoyl chloride**
- An activated aromatic compound (e.g., anisole, toluene)
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl_3)
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Standard laboratory glassware for anhydrous reactions

Procedure:

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **2-Fluoro-6-iodobenzoyl chloride** (1.0 eq) in anhydrous DCM to the stirred suspension.
- To this mixture, add the aromatic compound (1.0 eq) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-16 hours, or until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude ketone can be purified by column chromatography or recrystallization.

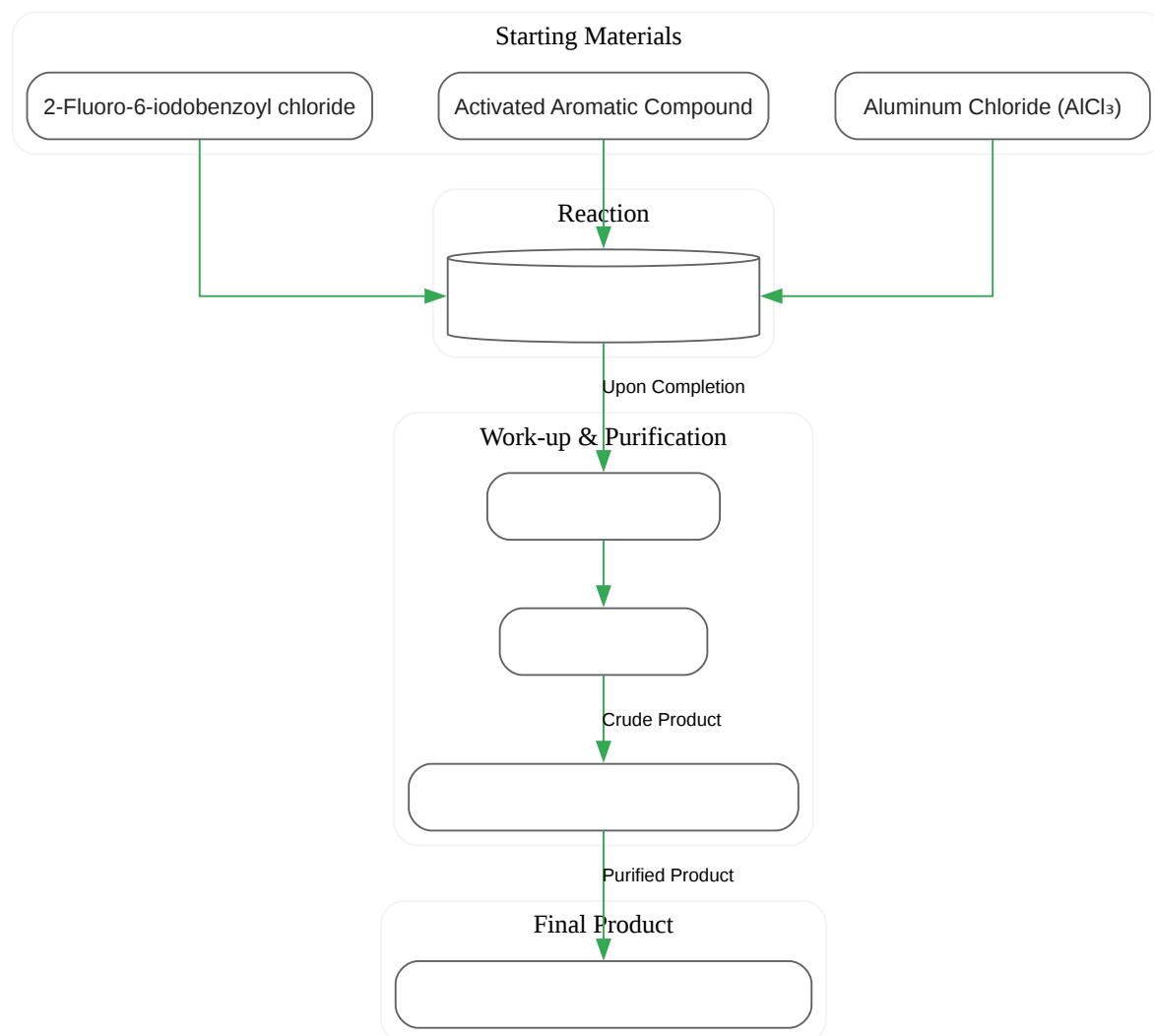
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Diagram 3: Friedel-Crafts Acylation Workflow

Predicted Spectroscopic Data

Disclaimer: No experimental spectroscopic data for **2-Fluoro-6-iodobenzoyl chloride** has been found in the reviewed literature. The following data is predicted based on the chemical structure and spectroscopic data of analogous compounds.

Technique	Predicted Data
¹ H NMR	The aromatic region is expected to show complex multiplets due to fluorine-proton and proton-proton coupling. The chemical shifts would likely be in the range of 7.0-8.0 ppm.
¹³ C NMR	The carbonyl carbon is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will show signals in the range of 115-145 ppm, with carbon-fluorine and carbon-iodine couplings influencing the signals.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1750-1800 cm ⁻¹ . C-F and C-I stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z 284. An isotope peak for ³⁷ Cl would be seen at M+2 with an intensity of approximately one-third of the M ⁺ peak.

Safety Information

2-Fluoro-6-iodobenzoyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is likely to be a lachrymator and harmful if inhaled, ingested, or in contact with skin. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety and handling information.

This technical guide provides a summary of the available information and plausible scientific guidance for the use of **2-Fluoro-6-iodobenzoyl chloride**. Researchers are encouraged to consult primary literature and safety documentation before its use in the laboratory.

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References

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